![molecular formula C17H10N2O3S2 B2365003 N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 381706-74-7](/img/structure/B2365003.png)
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a complex organic molecule that incorporates several heterocyclic structures, including a chromene, a thiazole, and a thiophene . It is likely to be a derivative of coumarin, a class of organic compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a coumarin derivative with other reagents. For example, 3-acetylcoumarin can be used as a key intermediate for the synthesis of 2-aminothiazole derivatives . The reaction of 3-aminocoumarin with an acid chloride in the presence of pyridine can yield a compound with a structure similar to the one .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The chromene moiety is essentially planar, and the dihedral angle between the mean plane of the coumarin residue and the plane of the amide residue is 18.9 (2)° . There are two intra-molecular hydrogen bonds involving the amide group .Chemical Reactions Analysis
The compound may undergo various chemical reactions due to the presence of reactive groups such as the amide and the carbonyl groups. For instance, the α-bromocarbonyl moiety present in similar compounds has shown high reactivity towards nucleophilic displacement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For similar compounds, properties such as melting point and NMR spectra have been reported .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been found to have significant antimicrobial activity. A series of novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones have been synthesized and assayed for their antibacterial activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and gram-negative bacteria such as Escherichia coli and Salmonella typhimurium . The compounds also showed appreciable activity against fungi .
Antioxidant Activity
The compound has been found to have antioxidant activity. The free radical scavenging activity of the synthesized compound was screened for in vitro antioxidant activity .
Antitumor Activity
The compound has been found to inhibit proliferation, migration, and invasion of NSCLC cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Antifungal Activity
Most of the synthesized compounds exhibited more antifungal activity against Botrytis cinerea and Rhizoctorzia solani than against Alternaria solani, Gibberella zeae, Cucumber anthrax, and Alternaria leaf spot .
Inhibition of K. pneumoniae, E. coli, and S. aureus
The synthesized compound has been found to have minimum inhibitory concentrations (μg/ml) against K. pneumoniae, E. coli, and S. aureus .
Mecanismo De Acción
Target of Action
The compound N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, also known as N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, is a complex molecule that has been found to exhibit potent inhibitory activity against gram-positive bacteria . The primary targets of this compound are likely to be key proteins or enzymes within these bacterial cells, disrupting their normal function and leading to their eventual death .
Mode of Action
This interaction can lead to a variety of changes within the bacterial cell, including disruption of essential biochemical processes, damage to the cell membrane, and inhibition of cell division .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways within the bacterial cell. For instance, it may inhibit the synthesis of essential proteins, disrupt the integrity of the cell membrane, or interfere with DNA replication . These disruptions can lead to a cascade of downstream effects, ultimately resulting in the death of the bacterial cell .
Pharmacokinetics
Like many other antimicrobial agents, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . The compound’s bioavailability, or the extent to which it reaches its site of action, is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and the eventual death of the bacterial cells . By disrupting essential biochemical processes within the bacterial cell, the compound prevents the bacteria from multiplying and spreading, thereby helping to control the infection .
Action Environment
The action, efficacy, and stability of the compound can be influenced by a variety of environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain ions or molecules can all affect the compound’s activity . Additionally, the compound’s stability may be affected by factors such as temperature, light, and humidity .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3S2/c20-15(14-6-3-7-23-14)19-17-18-12(9-24-17)11-8-10-4-1-2-5-13(10)22-16(11)21/h1-9H,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPBKGCJVHJUKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

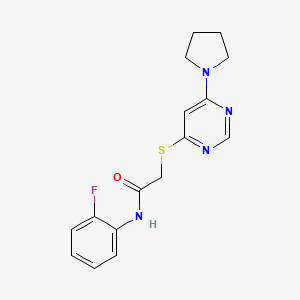
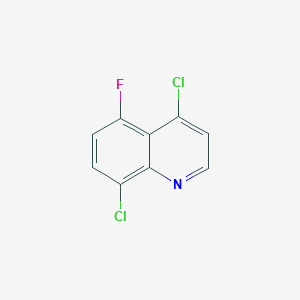
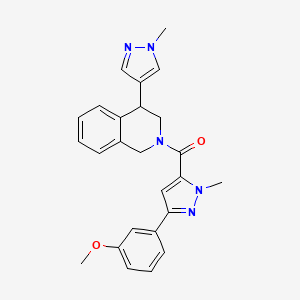
![(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2364925.png)
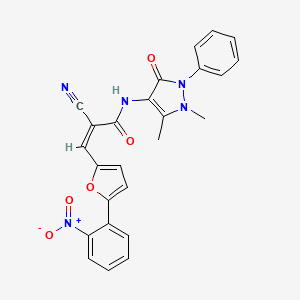
![7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2364927.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2364930.png)

![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2364933.png)
![5-[2-(Difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2364934.png)
![Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate](/img/structure/B2364935.png)
![N-(2,5-diethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2364937.png)
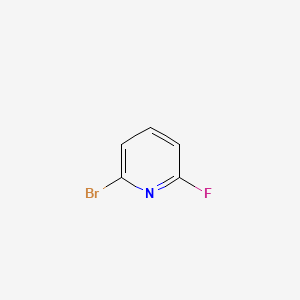
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2364943.png)